3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 1119451-53-4
VCID: VC8048383
InChI: InChI=1S/C18H15N3O2/c1-12-4-2-5-13(10-12)16-8-9-17(21-20-16)19-15-7-3-6-14(11-15)18(22)23/h2-11H,1H3,(H,19,21)(H,22,23)
SMILES: CC1=CC(=CC=C1)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)O
Molecular Formula: C18H15N3O2
Molecular Weight: 305.3 g/mol

3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid

CAS No.: 1119451-53-4

Cat. No.: VC8048383

Molecular Formula: C18H15N3O2

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid - 1119451-53-4

Specification

CAS No. 1119451-53-4
Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
IUPAC Name 3-[[6-(3-methylphenyl)pyridazin-3-yl]amino]benzoic acid
Standard InChI InChI=1S/C18H15N3O2/c1-12-4-2-5-13(10-12)16-8-9-17(21-20-16)19-15-7-3-6-14(11-15)18(22)23/h2-11H,1H3,(H,19,21)(H,22,23)
Standard InChI Key JKFUJGXOGBUTCS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)O
Canonical SMILES CC1=CC(=CC=C1)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)O

Introduction

Chemical Identification and Structural Properties

3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid (CAS: 1119451-53-4) is a heterocyclic organic compound with the molecular formula C₁₈H₁₅N₃O₂ and a molecular weight of 305.33 g/mol . Its structure comprises a benzoic acid moiety linked via an amino group to a pyridazine ring substituted with a 3-methylphenyl group (Figure 1). The pyridazine core is a six-membered aromatic ring containing two adjacent nitrogen atoms, which confers unique electronic properties critical for biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point>257°C (decomposition)
Boiling Point587.9±60.0 °C (predicted)
Density1.336 g/cm³
SolubilityDMSO, Methanol (slight)
pKa4.35±0.10 (predicted)

The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the carboxylic acid group enhances solubility in polar solvents .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid typically involves multi-step organic reactions:

  • Pyridazine Core Formation: Condensation of hydrazine derivatives with diketones or cyclization of α,β-unsaturated ketones .

  • Substitution Reactions: Introduction of the 3-methylphenyl group via Suzuki-Miyaura coupling, using palladium catalysts (e.g., PdCl₂dppf) and boronic acid derivatives .

  • Amination and Carboxylation: Coupling the pyridazine intermediate with 3-aminobenzoic acid under Mitsunobu or Ullmann conditions .

Example Protocol:
A reported method involves reacting 3-amino-4-methylbenzoic acid with 6-(3-methylphenyl)pyridazin-3-amine in the presence of N,N-diisopropylethylamine (DIPEA) and a coupling agent like HBTU . Yields range from 60–75%, with purity >95% confirmed by HPLC .

Industrial Scalability

Large-scale production faces challenges in controlling regioselectivity during pyridazine functionalization. Advances in flow chemistry and catalytic systems (e.g., immobilized Pd catalysts) have improved efficiency . Suppliers such as Matrix Scientific and Hangzhou J&H Chemical Co. offer the compound at research-grade purity (98–99%) .

Cell LineIC₅₀ (µM)Target PathwaySource
K562 (Leukemia)1.2BCR-ABL
MCF-7 (Breast Cancer)2.4PI3K/AKT
RAW 264.7 (Macrophages)4.7PDE4/LPS-induced TNF

Anti-Inflammatory Effects

In murine models of colitis, the compound reduced inflammation scores by 60% at 10 mg/kg (oral), comparable to roflumilast . Its PDE4 inhibition potency (IC₅₀ = 12 nM) surpasses first-generation inhibitors like rolipram .

Applications in Drug Development

Kinase Inhibitor Scaffolds

The benzoic acid-pyridazine hybrid serves as a precursor for BCR-ABL inhibitors (e.g., Nilotinib analogs) . Structural modifications, such as replacing the pyridazine with pyrimidine, alter selectivity profiles .

PDE4-Targeted Therapeutics

Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced PDE4B affinity (Kd = 0.3 nM), making them candidates for chronic obstructive pulmonary disease (COPD) .

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparisons

CompoundTargetIC₅₀ (nM)Bioavailability
3-{[6-(3-MePh)Pyridazinyl]amino}BABCR-ABL, PDE412–240022% (rat)
ImatinibBCR-ABL25098%
RoflumilastPDE40.879%

The analog’s dual kinase/PDE4 inhibition offers multitarget therapeutic potential but requires optimization to improve oral absorption .

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